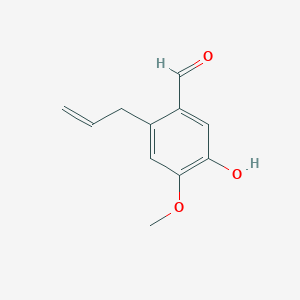![molecular formula C19H19NO4 B11970310 Dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate CAS No. 22965-15-7](/img/structure/B11970310.png)
Dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER is a complex organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.368 g/mol . This compound is part of the dibenzoazepine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER involves several steps. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The initial step involves the formation of the dibenzoazepine core through a cyclization reaction.
Introduction of Functional Groups:
Methylation: The final step involves the methylation of the carboxylic acid groups to form the dimethyl ester.
Analyse Chemischer Reaktionen
5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups, using nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of novel materials, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is known to modulate the activity of certain enzymes, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares the same core structure but lacks the ester groups.
Desipramine: A tricyclic antidepressant that also contains a dibenzoazepine core but has different functional groups.
The uniqueness of 5-ME-10,11-DIHYDRO-5H-DIBENZO(B,F)AZEPINE-4,6-DICARBOXYLIC ACID DIMETHYL ESTER lies in its specific functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
22965-15-7 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
dimethyl 11-methyl-5,6-dihydrobenzo[b][1]benzazepine-1,10-dicarboxylate |
InChI |
InChI=1S/C19H19NO4/c1-20-16-12(6-4-8-14(16)18(21)23-2)10-11-13-7-5-9-15(17(13)20)19(22)24-3/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
JBPZKMXNIRDZDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CCC3=C1C(=CC=C3)C(=O)OC)C=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[3-(Diethylamino)propyl]acetamide](/img/structure/B11970231.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11970236.png)
![N-[(Z)-morpholin-4-yl(4-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11970242.png)
![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11970247.png)

![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11970265.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970267.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11970288.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970295.png)
![7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene](/img/structure/B11970302.png)
![allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970315.png)
![4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11970320.png)
![allyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970336.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11970342.png)
